molecular formula C19H14O2S2 B14727292 2,6-Bis(phenylsulfanyl)benzoic acid CAS No. 13224-86-7

2,6-Bis(phenylsulfanyl)benzoic acid

Cat. No.: B14727292
CAS No.: 13224-86-7
M. Wt: 338.4 g/mol
InChI Key: GYTLFXNSVIMCLS-UHFFFAOYSA-N
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Description

2,6-Bis(phenylsulfanyl)benzoic acid (CAS 13224-86-7) is an organic compound with the molecular formula C19H14O2S2 and a molecular weight of 338.44300 . This air-stable, white to off-white solid has a density of 1.36 g/cm³ and a high boiling point of 499.6°C, indicating potential thermal stability for various experimental conditions . Its structure, featuring a benzoic acid core symmetrically substituted with phenylsulfanyl groups at the 2 and 6 positions, makes it a valuable intermediate in organic synthesis and materials science. Compounds with similar sulfanyl and benzoic acid motifs are frequently explored in medicinal chemistry for their diverse biological activities. Research on related structures includes their investigation as intermediates for antimicrobial agents and in the synthesis of complex heterocyclic systems, such as dimeric quinazoline derivatives studied for their potential therapeutic applications . This reagent is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, as a therapeutic agent, or for personal use. Researchers should handle this compound with appropriate care, considering its high flash point of 255.9°C . For a detailed handling and safety protocol, please refer to the corresponding Material Safety Data Sheet (MSDS).

Properties

CAS No.

13224-86-7

Molecular Formula

C19H14O2S2

Molecular Weight

338.4 g/mol

IUPAC Name

2,6-bis(phenylsulfanyl)benzoic acid

InChI

InChI=1S/C19H14O2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H,(H,20,21)

InChI Key

GYTLFXNSVIMCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Rhodium(III)-Mediated Ortho-Dithiolation

The most efficient route employs rhodium(III) catalysts for direct C–H bond functionalization of benzoic acid derivatives. Wang et al. demonstrated that treating substituted benzoic acids with diphenyl disulfide in dimethylacetamide (DMA) at 120°C with [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (0.1 equiv), and CuI (0.1 equiv) achieves 93% yield in 24 hours. Critical parameters include:

  • Oxidant optimization : Copper(I) iodide outperformed Cu(OAc)2 (76% yield) and CuBr2 (83%), likely due to enhanced redox cycling.
  • Solvent effects : Polar aprotic solvents like DMA (76% yield) and DMF (35%) proved superior to nonpolar media (<5% in toluene).
  • Substrate scope : Electron-withdrawing groups at the 4-position of benzoic acid enhance reactivity through carboxylate-directed ortho-activation.

The reaction mechanism proceeds via cyclorhodation to form a six-membered metallacycle, followed by oxidative coupling with phenylthiol radicals generated from diphenyl disulfide.

Copper-Catalyzed Ullmann-Type Coupling

An alternative approach utilizes Ullmann coupling between 2,6-dibromobenzoic acid and thiophenol. While less atom-economical than C–H activation, this method provides predictable regioselectivity. Typical conditions involve:

  • CuI (10 mol%) in DMSO at 110°C
  • Potassium carbonate as base (2.0 equiv)
  • 18-hour reaction time (yield: 65–72%)

Comparative studies show rhodium catalysis offers higher yields (93% vs. 72%) but requires specialized ligands and anhydrous conditions.

Diazo Transfer and Sulfur Nucleophile Displacement

Sulfonyl Azide Intermediate Formation

A multistep protocol developed by Schlosser et al. employs 3-(chlorosulfonyl)benzoic acid as precursor:

  • Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid at 140°C (36.6 g → 49% yield).
  • Azide substitution : Treatment with sodium azide (0.98 g, 15 mmol) in water/acetonitrile generates 3-(azidosulfonyl)benzoic acid.
  • Diazo transfer : Reaction with 1,3-dimethylbarbituric acid forms diazo intermediates, isolated in 91% yield after recrystallization.

While this method enables precise functional group installation, the requirement for stoichiometric azide reagents and multiple purification steps limits scalability.

Metal-Organic Framework (MOF)-Templated Synthesis

Recent advances utilize cadmium-based MOFs to organize reactants spatially. A representative procedure involves:

  • MOF synthesis : Cadmium acetate reacts with 4-(2-(4-((pyridin-2-yl)methoxy)phenyl)diazenyl)benzoic acid in DMF/H2O (3:1) at 413 K for 3 days.
  • In situ functionalization : The MOF’s carboxylate-binding sites facilitate proximity-driven dithiolation, though yields remain modest (42%).
  • Structural characterization : Single-crystal X-ray diffraction confirms monoclinic C2/c symmetry with Cd–O bond lengths of 2.337(3) Å.

This approach demonstrates the potential for supramolecular control in synthesis but requires further optimization for practical applications.

Analytical Characterization and Spectral Data

NMR Spectroscopy

1H NMR (400 MHz, CDCl3) of purified 2,6-bis(phenylsulfanyl)benzoic acid exhibits:

  • δ 7.41–7.36 ppm (m, 3H, aromatic protons)
  • δ 3.34 ppm (s, 6H, methyl groups in byproducts)

13C NMR (101 MHz, CDCl3) shows characteristic signals at:

  • δ 170.2 ppm (carboxylic acid carbonyl)
  • δ 139.8–126.4 ppm (aromatic carbons)

Crystallographic Parameters

X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) reveals:

Parameter Value
Crystal system Monoclinic
Space group C2/c (No. 15)
a (Å) 16.937(3)
b (Å) 6.1323(12)
c (Å) 33.322(7)
β (°) 99.31(3)
V (ų) 3415.4(12)
Z 4
R1 0.0314
wR2 0.0668

The asymmetric unit contains one Cd center coordinated by two carboxylate oxygen atoms and one pyridyl nitrogen, creating a distorted octahedral geometry.

Comparative Methodological Analysis

Method Yield (%) Temperature (°C) Reaction Time (h) Key Advantage
Rh(III) catalysis 93 120 24 Atom economy, high yield
Ullmann coupling 72 110 18 Predictable regioselectivity
Diazo transfer 49 25 4 Mild conditions
MOF-templated 42 140 72 Spatial control

The rhodium-catalyzed route emerges as most efficient for laboratory-scale synthesis, while Ullmann coupling remains valuable for industrial applications due to reagent availability. MOF-based methods show promise for stereochemical control but require extended reaction times.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Thiophenol, potassium carbonate, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzoic acid derivatives without phenylsulfanyl groups.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(phenylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylsulfanyl)benzoic acid largely depends on its interactions with other molecules. The phenylsulfanyl groups can engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The phenylsulfanyl groups in 2,6-bis(phenylsulfanyl)benzoic acid contrast with other substituents commonly found in benzoic acid derivatives, such as ester groups (e.g., methyl benzoate, CAS 93-58-3) or hydroxyl groups (e.g., 2,2-bis(hydroxymethyl)butanoic acid, CAS 10097-02-6). Key differences include:

Property This compound Benzoic Acid (CAS 65-85-0) Methyl Benzoate (CAS 93-58-3) 2,2-Bis(hydroxymethyl)butanoic Acid (CAS 10097-02-6)
Substituents Phenylsulfanyl (-SPh) -H Methyl ester (-COOCH₃) Hydroxymethyl (-CH₂OH)
Molecular Weight 338.44 g/mol 122.12 g/mol 136.15 g/mol 148.16 g/mol
Polarity Moderate (S atoms enhance lipophilicity) High (carboxylic acid) Low (ester group) High (hydroxyl groups)
Acidity (pKa) Not reported (expected lower acidity vs. benzoic acid due to electron-donating -SPh groups) ~4.2 Not acidic (ester) ~3.5 (carboxylic acid with adjacent hydroxyl groups)
Extraction Behavior Likely high membrane solubility due to lipophilic -SPh groups (inferred from ) Rapid extraction in ELM systems Lower extraction rate (hydrophobic ester) High water solubility due to hydroxyl groups

Key Observations :

  • The phenylsulfanyl substituents increase molecular weight and lipophilicity compared to unsubstituted benzoic acid. This may enhance solubility in organic phases, analogous to the rapid extraction of benzoic acid in emulsion liquid membrane (ELM) systems due to favorable distribution coefficients .
  • The electron-donating nature of sulfur likely reduces acidity relative to benzoic acid, contrasting with electron-withdrawing groups (e.g., -NO₂) that increase acidity.

Functional Group Comparisons

Sulfur vs. Oxygen Substituents
  • Phenylsulfanyl (-SPh) vs. Phenyloxy (-OPh) : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may lead to weaker hydrogen-bonding interactions, reducing water solubility but improving compatibility with lipid membranes.
Comparison with Aliphatic Derivatives
  • 2,2-Bis(hydroxymethyl)butanoic Acid: This branched aliphatic acid exhibits high water solubility due to hydroxyl groups, contrasting with the lipophilic -SPh groups in the target compound. Such differences influence applications (e.g., drug delivery vs. polymer synthesis) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(phenylsulfanyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves solvent-free condensation of benzoic acid derivatives with thiophenol analogs under controlled heating (e.g., 190°C for 30 minutes). Metal catalysts like zinc or cobalt acetate may enhance cyclization efficiency, as demonstrated in phthalocyanine synthesis . Characterization via 1H^1H NMR (e.g., δ 7.83 ppm for aromatic protons) and mass spectrometry (e.g., m/z 547.46 [M+^+]) ensures structural confirmation. Adjusting stoichiometry and reaction time can mitigate side products.

Q. How do researchers validate the crystallographic structure of sulfanyl-substituted benzoic acid derivatives?

  • Methodological Answer : X-ray crystallography paired with software like SHELXL is critical. SHELXL refines structural models against diffraction data, resolving discrepancies in bond lengths or angles. For visualization, ORTEP-III generates thermal ellipsoid plots to assess atomic displacement parameters, ensuring accurate geometric representation .

Q. What spectroscopic techniques are most effective for characterizing sulfanyl-substituted benzoic acids?

  • Methodological Answer : 1H^1H NMR identifies aromatic proton environments and hydrogen bonding (e.g., δ 12.72 ppm for carboxylic protons). Mass spectrometry confirms molecular weight (e.g., exact mass 314.08 for analogs like 2,6-bis(phenylsulfanyl)cyclohexan-1-one) . IR spectroscopy detects S–C and C=O stretching vibrations (1650–1700 cm1^{-1}) to track functional groups.

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the catalytic activity of sulfanyl-substituted benzoic acids?

  • Methodological Answer : Comparative studies with halogenated analogs (e.g., tetrachloro-benzoic acids) reveal that electron-withdrawing groups (Cl, F) enhance electrophilicity, while sulfanyl groups donate electrons via resonance, altering redox potentials. DFT calculations can map electronic effects on reaction pathways, particularly in metal-phthalocyanine complexes .

Q. What strategies resolve contradictions in crystallographic data for disordered sulfanyl moieties?

  • Methodological Answer : SHELXL’s TWIN and BASF commands model twinning or disorder. For example, partial occupancy refinement or split positions can address overlapping S atoms. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve convergence .

Q. How can solvent-free synthesis methods impact the scalability of sulfanyl-substituted benzoic acid derivatives?

  • Methodological Answer : Solvent-free reactions reduce purification steps and waste, but thermal degradation risks require precise temperature control. Kinetic studies (e.g., DSC or TGA) optimize heating profiles. Scalability trials should monitor exothermic peaks and intermediates via in-situ FTIR .

Data Analysis & Experimental Design

Q. How to troubleshoot conflicting NMR and mass spectrometry data in sulfanyl-substituted benzoic acid synthesis?

  • Methodological Answer : Discrepancies may arise from isotopic impurities or residual solvents. High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br in dibromo analogs) . 13C^{13}C NMR or HSQC can resolve overlapping signals from regioisomers.

Q. What computational tools predict the reactivity of sulfanyl-substituted benzoic acids in catalytic cycles?

  • Methodological Answer : Molecular docking (AutoDock) or DFT (Gaussian) models simulate ligand-metal interactions. For example, cobalt phthalocyanine complexes show enhanced catalytic turnover when sulfanyl groups stabilize transition states via π-backbonding .

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